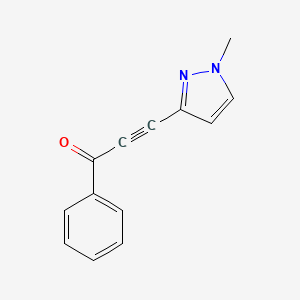![molecular formula C18H16N4O2S B3440831 benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B3440831.png)
benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate
Descripción general
Descripción
Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate is a complex organic compound that features a pyridine ring substituted with amino, cyano, and ethyl groups, along with a benzyl thioacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which is then functionalized with amino and cyano groups. The thioacetate moiety is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate ester or halide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various benzyl-substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and cyano groups can facilitate hydrogen bonding and electrostatic interactions, while the thioacetate moiety can undergo redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl [(6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl)thio]acetate
- Benzyl [(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl)thio]acetate
Uniqueness
Benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The ethyl group on the pyridine ring can influence the compound’s lipophilicity and steric interactions, potentially enhancing its activity or selectivity in certain applications compared to similar compounds.
Propiedades
IUPAC Name |
benzyl 2-(6-amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-13-14(8-19)17(21)22-18(15(13)9-20)25-11-16(23)24-10-12-6-4-3-5-7-12/h3-7H,2,10-11H2,1H3,(H2,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKSXRIFPZHVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SCC(=O)OCC2=CC=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3440768.png)
![N-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B3440773.png)

![4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide](/img/structure/B3440793.png)
![2-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3440799.png)
![N-(2-chlorophenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3440806.png)

![2,5-Bis[(2-phenylacetyl)amino]terephthalic acid](/img/structure/B3440816.png)


![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3440845.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)
